![molecular formula C18H16Cl2N4OS B2548382 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-19-3](/img/structure/B2548382.png)
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
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Overview
Description
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a triazole ring with an allylsulfanyl and dichlorobenzyl substituent, offering distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves the following steps:
Formation of the Triazole Ring: : Starting with an appropriate hydrazine derivative, the triazole ring is formed through cyclization reactions with appropriate precursors.
Substitution with Allylsulfanyl:
Attachment of Dichlorobenzyl Group: : The dichlorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of the Pyridinone Core: : This final step involves the cyclization of the intermediate compounds to form the pyridinone core.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized for efficiency and yield by:
Choosing appropriate catalysts: to accelerate reactions.
Using continuous flow reactors: for better control over reaction conditions.
Implementing purification steps: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: : The allylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced to modify specific functional groups.
Substitution: : Halogen atoms in the dichlorobenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide for oxidation reactions.
Reducing agents: : Like sodium borohydride for reduction reactions.
Substitution reagents: : Including alkyl halides or other nucleophiles for substitution reactions.
Major Products
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Various reduced forms of the parent compound.
Substitution products: : Derivatives with different substituents on the benzyl ring.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The compound of interest has been evaluated for its efficacy against various strains of fungi, particularly those belonging to the Candida genus.
Case Study: Antifungal Evaluation
In a study published in the Journal of Medicinal Chemistry, derivatives similar to 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone were synthesized and tested against Candida albicans and other pathogenic fungi. The results showed that many derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of fluconazole, a common antifungal agent. For instance:
Compound | MIC (µg/mL) | Target Strain |
---|---|---|
Compound A | ≤ 25 | Candida albicans |
Compound B | ≤ 20 | Rhodotorula mucilaginosa |
This suggests that the triazole derivatives could serve as effective alternatives to existing antifungal treatments .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. The triazole scaffold is known for its ability to inhibit various cancer cell lines.
Case Study: Anticancer Evaluation
A study conducted by the National Cancer Institute assessed the anticancer activity of related triazole compounds against a panel of human tumor cell lines. The results indicated that certain derivatives showed promising activity with growth inhibition rates exceeding 50% at concentrations lower than 10 µM. Notably:
Compound | GI50 (µM) | Cell Line Tested |
---|---|---|
Compound C | 15.72 | Human breast cancer |
Compound D | 12.53 | Non-small cell lung cancer |
These findings highlight the potential of triazole-containing compounds in cancer therapy .
Mechanism of Action
Mechanism
The compound exerts its effects by interacting with specific molecular targets within cells. This interaction often involves binding to enzyme active sites or receptors, inhibiting or modulating their activity.
Molecular Targets and Pathways
Molecular targets may include enzymes involved in essential biological processes. Pathways affected by the compound include those critical to cell growth and survival, making it a potential candidate for therapeutic interventions.
Comparison with Similar Compounds
Comparison with Other Compounds
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone stands out due to its unique combination of a triazole ring and pyridinone core, which is not commonly found in similar compounds.
List of Similar Compounds
3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar but with an ethyl group instead of an allyl group.
3-[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a methyl group instead of allyl.
3-[5-(propylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Features a propyl group in place of allyl.
Biological Activity
The compound 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS No. 477853-19-3) is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H16Cl2N4OS, with a molecular weight of 407.32 g/mol. The structure features a 1,2,4-triazole ring, which is known for its role in various pharmacological applications due to its ability to interact with biological targets.
Structural Formula
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains. For instance:
- Antifungal Activity : A study highlighted that triazoles exhibit potent antifungal activity against pathogens such as Aspergillus and Candida species. The presence of the triazole moiety is crucial for this activity due to its interaction with fungal enzymes .
Anticancer Potential
The anticancer properties of triazole derivatives have been widely studied. The compound has shown potential as an inhibitor of specific cancer cell lines:
- Inhibition Studies : In vitro assays indicated that derivatives with similar structures inhibited the growth of colon carcinoma cells (HCT-116) and breast cancer cells (T47D) with IC50 values ranging from 6.2 µM to 43.4 µM .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of key enzymes or pathways:
- Tyrosinase Inhibition : Triazole derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is significant for treating hyperpigmentation disorders .
- DNA Interaction : Some studies suggest that triazoles may interact with DNA, disrupting replication and transcription processes in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the triazole ring or the pyridinone moiety can significantly affect potency:
Modification | Effect on Activity |
---|---|
Substitution on the triazole ring | Increased antifungal potency |
Variation in halogen substituents | Enhanced anticancer activity |
Alterations in alkyl chain length | Changes in solubility and bioavailability |
Study 1: Antifungal Efficacy
A systematic evaluation of various triazole derivatives demonstrated that compounds similar to this compound exhibited high inhibitory effects against Aspergillus niger and Candida albicans, suggesting a potential therapeutic application in treating fungal infections .
Study 2: Cancer Cell Line Testing
In a study focusing on the anticancer properties of triazoles, it was found that modifications to the allylsulfanyl group significantly impacted the inhibitory effects on breast cancer cell lines. Compounds with enhanced lipophilicity showed improved cellular uptake and cytotoxicity .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-8,10H,1,9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKHZPUZXPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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